

Physicochemical Properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate
Compound Name:	
Cat. No.:	B1320467

[Get Quote](#)

This technical guide provides a comprehensive overview of the known physicochemical properties of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a key intermediate in the synthesis of novel drug candidates, particularly those targeting the central nervous system.[\[1\]](#)

Core Physicochemical Data

The following table summarizes the available quantitative data for **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate**. It is important to note that much of the currently available data is based on computational predictions.

Property	Value	Source
Molecular Formula	$C_{14}H_{20}N_2O_2$	[2]
Molecular Weight	284.78 g/mol (for hydrochloride salt)	[1]
Physical Form	Oil / Liquid	[2] [3]
Boiling Point	382.8 ± 25.0 °C (Predicted)	[3]
Density	1.083 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	10.41 ± 0.10 (Predicted)	[3]
Storage Temperature	2-8°C	[1] [2] [3]

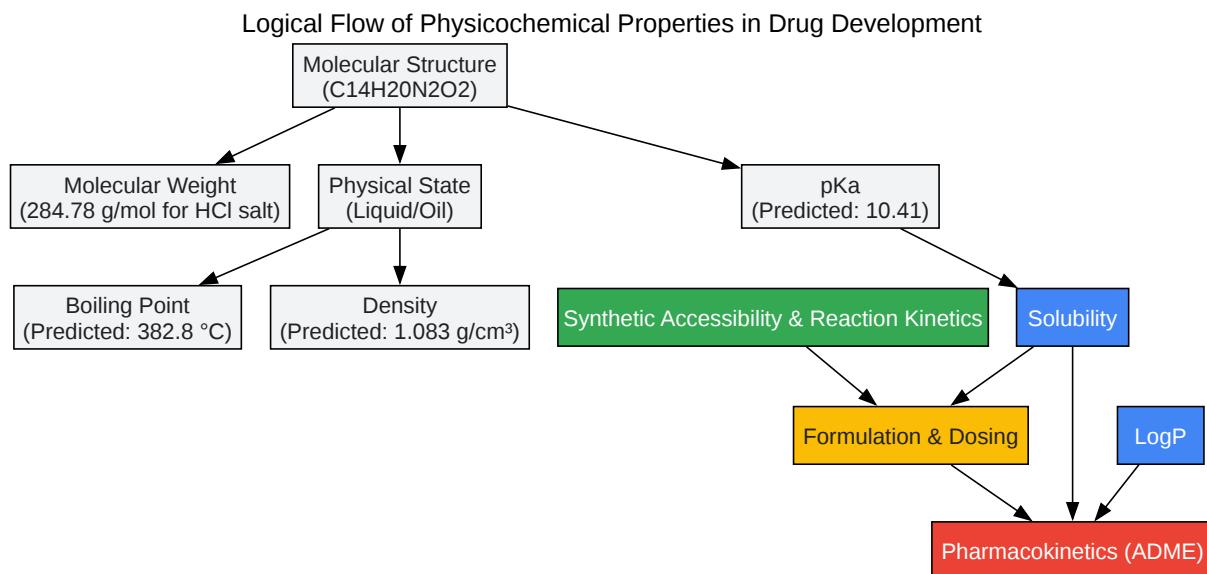
Experimental Protocols and Considerations

Detailed experimental protocols for the determination of the physicochemical properties of **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** are not readily available in the public domain. However, standard methodologies can be applied.

Determination of Melting and Boiling Points

Given that the compound is described as an oil or liquid at room temperature, the determination of a precise melting point may not be applicable.[\[2\]](#)[\[3\]](#) The boiling point, which has been predicted to be 382.8 ± 25.0 °C, can be experimentally determined using techniques such as ebulliometry or differential scanning calorimetry (DSC).[\[3\]](#) When performing this experiment, it is crucial to consider the thermal stability of the compound, as degradation at high temperatures can lead to inaccurate measurements.

Solubility Assessment


The solubility of the compound in various solvents is a critical parameter for its use in synthesis and formulation. A standard approach to determine solubility involves adding a known amount of the compound to a specific volume of the solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, after which the concentration of the dissolved compound is measured, typically by techniques like HPLC or UV-Vis spectroscopy.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a common technique for experimental LogP determination. In this method, the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Logical Relationships of Physicochemical Properties in Drug Discovery

The interplay of various physicochemical properties is fundamental to the successful development of a drug candidate. The following diagram illustrates the logical flow and relationship between the key properties of a chemical entity like **Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate** and their impact on its potential as a pharmaceutical intermediate.

[Click to download full resolution via product page](#)

Caption: Relationship of Physicochemical Properties in Drug Development.

This diagram illustrates how the fundamental molecular structure dictates basic properties, which in turn influence key developability parameters such as solubility, lipophilicity (LogP), and ultimately, the pharmacokinetic profile of a potential drug molecule derived from this intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-(methylamino)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]
- 2. Benzyl 4-(methylamino)piperidine-1-carboxylate | 405057-75-2 [sigmaaldrich.com]
- 3. BENZYL 4-[(METHYLAMINO)METHYL]PIPERIDINE-1-CARBOXYLATE CAS#: 876316-35-7 [amp.chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical Properties of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1320467#physicochemical-properties-of-benzyl-4-methylamino-methyl-piperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com